REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[F:9].C1C(=O)N([Br:17])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][Br:17])=[CH:4][C:3]=1[F:9]
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Name
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|
Quantity
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39.4 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)C)F
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Name
|
|
Quantity
|
38.1 g
|
Type
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reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
|
|
Quantity
|
250 mL
|
Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was heated
|
Type
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TEMPERATURE
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Details
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at reflux for 6 h
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Duration
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6 h
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Type
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FILTRATION
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Details
|
the reaction mixture was filtered
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Type
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WASH
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Details
|
the filtrate was washed with water, brine
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Name
|
|
Type
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product
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Smiles
|
BrC1=C(C=C(C=C1)CBr)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |